molecular formula C5H8N4O2 B160205 Triazolealanine CAS No. 10109-05-4

Triazolealanine

Cat. No. B160205
CAS RN: 10109-05-4
M. Wt: 156.14 g/mol
InChI Key: CAPORZWUTKSILW-UHFFFAOYSA-N
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Description

Triazoles are a group of five-membered heterocyclic compounds containing two carbon and three nitrogen atoms . They are known for their significant biological and pharmacological properties . They are used in drug design and have shown to have multidirectional biological activity .


Synthesis Analysis

The synthesis of triazoles involves various methods. One of the methods includes the click chemistry method of the Cu-catalyzed azide–alkyne cycloaddition reaction (CuAAC) which can synthesize 1,2,3-triazole in high yield .


Molecular Structure Analysis

Triazoles exist in two isomeric forms: 1,2,3-triazole and 1,2,4-triazole . The triazole ring tends to prototropic tautomerism, which is important for studying the chemical reactivity and interaction of drugs based on triazole with biomolecules in the human body .


Chemical Reactions Analysis

The triazole ring exhibits different tautomeric forms, which are important to understand the chemical reactivity of compounds and their impact on biological systems .


Physical And Chemical Properties Analysis

The physical and chemical properties of triazoles are important parameters in the biological evaluation of materials . These properties are naturally different for every material or combination of materials, and relate primarily to the variable properties on the chemical level .

Scientific Research Applications

Cellular Protein Synthesis and Surface Labeling

Triazolealanine, specifically azidoalanine, has been studied for its interaction with cellular protein synthesis machinery. An improved protocol for copper-catalyzed triazole formation on bacterial cell surfaces demonstrated that azidoalanine, along with other methionine analogues, can be used for extensive cell surface labeling. This application is crucial in understanding protein synthesis and cellular interaction at a molecular level (Link, Vink, & Tirrell, 2004).

Supramolecular and Coordination Chemistry

Research on 1,2,3-triazoles, including derivatives of triazolealanine, has grown significantly due to their unique properties in supramolecular interactions. These interactions have led to various applications in supramolecular and coordination chemistry. The nitrogen-rich triazole structure, with its highly polarized carbon atom, facilitates the complexation of anions through hydrogen and halogen bonding. This characteristic opens doors for various innovative applications in areas such as anion recognition, catalysis, and photochemistry (Schulze & Schubert, 2014).

Physical and Thermal Property Alteration

Triazole compounds, including triazolealanine derivatives, have been researched for their physical and thermal properties. Studies have shown that these compounds can undergo significant alterations in their physical and thermal characteristics, such as changes in unit cell volume, molecular weight, and crystallite size. These changes highlight the potential of triazolealanine derivatives in the development of materials with tailored physical properties (Trivedi et al., 2015).

Corrosion Control and Paint Pigments

In the field of materials science, triazole derivatives have been applied as corrosion control agents. Specifically, triazole has been utilized in the modification of water-soluble particles through plasma polymerization techniques. This novel approach has been shown to effectively control corrosion, highlighting the potential of triazolealanine derivatives in industrial applications, such as in the formulation of slow-release paint pigments for metal protection (Yang & Ooij, 2004).

Future Directions

Triazoles have a broad range of therapeutic applications with ever-widening future scope across scientific disciplines . Further investigations on this scaffold can harness its optimum antibacterial potential .

properties

IUPAC Name

2-amino-3-(1H-1,2,4-triazol-5-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O2/c6-3(5(10)11)1-4-7-2-8-9-4/h2-3H,1,6H2,(H,10,11)(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAPORZWUTKSILW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=N1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Triazolealanine

CAS RN

10109-05-4
Record name α-Amino-1H-1,2,4-triazole-5-propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10109-05-4
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Record name Triazolealanine
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010109054
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Record name NSC76227
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76227
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Record name 1,2,4-triazolyl-3-alanine
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.261
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
170
Citations
S Schlesinger, MJ Schlesinger - Journal of Biological Chemistry, 1967 - ASBMB
… Extracts of cells incubated with triazolealanine contain material … of histidine residues by triazolealanine yields subunits that are … subunit, we have found that the addition of triazolealanine …
Number of citations: 62 www.jbc.org
JL Hilton, PC Kearney, BN Ames - Archives of biochemistry and biophysics, 1965 - Elsevier
… triazolealanine (as n-form of the nn-compound) had a doubling time of 7.5 hours, while triazolealanine … 4 There was 25 minutes of normal growth rate before the amitrole-triazolealanine …
Number of citations: 180 www.sciencedirect.com
DR Heim, IM Larrinua - Plant physiology, 1989 - academic.oup.com
… Triazolealanine is a feedback inhibitor of the enzyme ATP phosphoribosyl transferase, the first committed step of the histidine biosynthetic pathway (23). This compound is herbicidal to …
Number of citations: 32 academic.oup.com
RA Jensen, DH Calhoun - Journal of Bacteriology, 1978 - Am Soc Microbiol
… a-Methylmethionine and 3-amino-1,2,4triazolealanine were present at final concentrations … 3amino-1,2,4-triazolealanine. The inverse correlation between the intracellular concentration …
Number of citations: 5 journals.asm.org
N Sakura, N Kawahara, M Tanabe, T Miura… - Journal of inherited …, 1990 - Springer
… inhibition by triazolealanine. The molecular structures of phenylalanine and triazolealanine are … to grow at a high concentration, possibly by interfering with the action of triazolealanine. …
Number of citations: 6 link.springer.com
WG Coleman Jr, LS Williams - Journal of Bacteriology, 1974 - Am Soc Microbiol
… Conversely, thiazolealanine had no effect on repression of histidyl-tRNA synthetase formation by triazolealanine in hisG mutant strains. These data suggest a relationship between the …
Number of citations: 13 journals.asm.org
JA Lewis, BN Ames - Journal of molecular biology, 1972 - Elsevier
… The effect of the histidine analogue triazolealanine on the charging of tt~NA TM was tested as … Without interrupting growth, the culture was made 0.11 m~ in D,L-triazolealanine. 20 min …
Number of citations: 212 www.sciencedirect.com
K Araki, K Nakayama - Agricultural and Biological Chemistry, 1971 - Taylor & Francis
Mutants resistant to 1,2,4-triazolealanine (TRA) or 2-thiazolealanine (TA) were derived from Corynebacterium glutamicum ATCC-13761 by mutagenic treatment with N-methyl-N′-nitro-…
Number of citations: 37 www.tandfonline.com
K Araki, F Kato, Y Arai, K Nakayama - Agricultural and Biological …, 1974 - Taylor & Francis
… mutants carrying both auxotrophy and histidine analog-resistance were derived by a mutagenic treatment, and their histidine productivity was compared with that of a triazolealanine (…
Number of citations: 18 www.tandfonline.com
V Derkos-Sojak, J Korajlija, V Delíc - Applied and Environmental …, 1977 - Am Soc Microbiol
… The mutant was sensitive to 2-thiazo-lealanine and L-2,4-diaminobutyric acid and partially sensitive to alpha-methylhistidine but resistant to 1,2,4-triazolealanine, indicating that …
Number of citations: 7 journals.asm.org

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